{[(4-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide

Catalog No.
S1972437
CAS No.
90732-58-4
M.F
C8H10BrClN2S
M. Wt
281.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
{[(4-Chlorophenyl)methyl]sulfanyl}methanimidamide ...

CAS Number

90732-58-4

Product Name

{[(4-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide

IUPAC Name

(4-chlorophenyl)methyl carbamimidothioate;hydrobromide

Molecular Formula

C8H10BrClN2S

Molecular Weight

281.6 g/mol

InChI

InChI=1S/C8H9ClN2S.BrH/c9-7-3-1-6(2-4-7)5-12-8(10)11;/h1-4H,5H2,(H3,10,11);1H

InChI Key

XZGYFCWZQGBICU-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CSC(=N)N)Cl.Br

Canonical SMILES

C1=CC(=CC=C1CSC(=N)N)Cl.Br

{[(4-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide is a chemical compound characterized by its complex structure, which includes a chlorophenyl group, a sulfanyl (thioether) linkage, and a methanimidamide functional group. This compound can be represented by the molecular formula C₉H₁₃BrClN₃S and has a molar mass of approximately 292.64 g/mol. The presence of the 4-chlorophenyl group suggests potential interactions with biological targets, while the methanimidamide moiety may contribute to its reactivity and biological activity.

Involving {[(4-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide may include nucleophilic substitutions and hydrolysis reactions due to the presence of the sulfanyl and amide functionalities. The thioether bond can undergo oxidation to form sulfoxides or sulfones under appropriate conditions. Additionally, the methanimidamide group can participate in condensation reactions, potentially forming more complex derivatives or interacting with various biological nucleophiles.

Research indicates that compounds with similar structural features often exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The unique combination of functionalities in {[(4-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide may lead to specific interactions with biological targets such as enzymes or receptors, enhancing its potential therapeutic applications. Studies have shown that thioether-containing compounds can exhibit enhanced bioactivity due to their ability to interact with various biomolecules .

Synthesis of {[(4-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide can be achieved through several methods:

  • Nucleophilic Substitution: Starting from 4-chlorobenzyl chloride and reacting it with thiourea in the presence of a base to form the thioether linkage.
  • Formation of Methanimidamide: The thioether product can then be treated with formaldehyde and ammonia to introduce the methanimidamide functionality.
  • Hydrobromide Salt Formation: Finally, the compound can be converted to its hydrobromide salt by reacting it with hydrobromic acid.

These steps can be optimized through variations in reaction conditions such as temperature, solvent choice, and reaction time.

The potential applications of {[(4-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide are diverse:

  • Pharmaceutical Development: Due to its possible bioactive properties, this compound could serve as a lead candidate for drug development targeting various diseases.
  • Chemical Probes: The compound may be used as a chemical probe in biological studies to elucidate mechanisms of action or pathways involving specific enzymes or receptors.
  • Agricultural Chemicals: With further research, it may find applications in agricultural chemistry as a pesticide or herbicide due to its potential bioactivity against pests.

Interaction studies involving {[(4-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide could focus on:

  • Enzyme Inhibition: Evaluating its ability to inhibit specific enzymes related to disease pathways.
  • Receptor Binding: Investigating how this compound interacts with various receptors that are critical in pharmacological responses.
  • Cellular Uptake: Analyzing how well the compound penetrates cellular membranes and its subsequent effects on cellular function.

These studies are crucial for understanding the pharmacokinetics and pharmacodynamics of the compound.

Several compounds share structural similarities with {[(4-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide. Here is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
4-ChlorobenzylthioacetamideChlorobenzyl group + thioacetamideAntimicrobialSimpler thioether structure
Benzothiazole derivativesThiazole ring + various substituentsAnticancerDifferent heterocyclic structure
PhenylthioureaPhenyl group + thioureaAntithyroidStronger affinity for thyroid hormones

The uniqueness of {[(4-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide lies in its combination of functionalities that may enhance its interaction profile compared to these similar compounds. Its specific chlorophenyl and methanimidamide groups could provide distinct pathways for bioactivity not observed in simpler or structurally different compounds.

Dates

Modify: 2023-08-16

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